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Introduction

Primary human hepatocytes are considered the gold standard for a wide range of research
applications, including drug metabolism, toxicology studies, and the investigation of liver
diseases.[1] Unlike immortalized cell lines, they closely mimic the complex physiological and
metabolic functions of the liver in vivo.[2] The most effective and widely accepted method for
isolating primary human hepatocytes is the two-step collagenase perfusion technique.[3][4]
This method involves an initial perfusion with a calcium-free buffer to disrupt cell-to-cell
junctions (desmosomes), followed by perfusion with a buffer containing Collagenase I to digest
the extracellular matrix, thereby releasing the hepatocytes.[5][6]

This protocol provides a detailed methodology for the isolation of high-yield and viable primary
human hepatocytes from human liver tissue using Collagenase I.

Factors Influencing Isolation Success

The success of hepatocyte isolation is dependent on several factors:

o Tissue Quality: The viability of hepatocytes can be influenced by the condition of the liver
tissue, such as the degree of steatosis (fatty liver) or fibrosis.[4][5] Warm ischemic time, the
period before the tissue is cooled, should be minimized, ideally under one hour, to ensure
high cell viability.[5]
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o Collagenase Activity: Different batches of collagenase can have varying enzymatic activities,
which can significantly impact the digestion process and the viability of the isolated cells.[7] It
is recommended to test different batches to find one that consistently produces high-quality
hepatocytes.[7]

o Perfusion Technique: Proper cannulation of the blood vessels and ensuring an even
perfusion throughout the liver piece are critical for a successful isolation.[7][8] The number of
cannulae and the perfusion flow rate should be adjusted based on the size of the liver tissue.

[7]L8]

Experimental Protocol: Two-Step Collagenase |
Perfusion

This protocol is a modified version of the Seglen method for isolating hepatocytes from human
liver tissue.[7][9]

Materials and Reagents

Equipment:

 Peristaltic pump

o Water bath (37°C)

e Laminar flow hood

o Refrigerated centrifuge

e Irrigation cannulae (various sizes)

o Surgical instruments (scalpel, forceps)

e Nylon mesh filters (e.g., 210 pum and 70 um)[7]
o Beakers, sterile bottles, and centrifuge tubes

o Hemocytometer and microscope for cell counting
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Solutions: All solutions should be prepared in advance, sterilized using a 0.22 um filter, and

stored at 4°C.[10] The digestion solution containing collagenase should be prepared freshly

before use.[10]

Solution Name

Composition

Purpose

Solution 1 (Perfusion Buffer)

Hank's Balanced Salt Solution
(HBSS) without Caz* and
Mg?*, supplemented with 10
mM HEPES, pH 7.4.[6][7]

Initial flushing of blood from

the liver tissue.

Solution 2 (Chelation Buffer)

Solution 1 + 1 mM EGTA.[6][7]

Disruption of desmosomes
(cell-cell junctions) by chelating

Caz+,

Solution 3 (Wash Buffer)

Solution 1 + 5 mM CaClz.[6][7]

Washing out the EGTA and
preparing the tissue for

collagenase activity.

Solution 4 (Digestion Buffer)

Solution 3 + Collagenase |
(see table below for

concentration).[6][7]

Enzymatic digestion of the

liver's extracellular matrix.

Solution 5 (Stop/Wash
Medium)

Williams' Medium E or DMEM
supplemented with 10% Fetal
Bovine Serum (FBS), L-
Glutamine, and Penicillin-

Streptomycin.[11]

To stop the collagenase
reaction and wash the isolated

cells.

Recommended Collagenase | Concentration

The concentration and activity of Collagenase | should be adjusted based on the weight of the

liver tissue to ensure optimal digestion.[7]
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. . . Collagenase | Collagenase Activity
Liver Tissue Weight (g) .
Concentration (%) (U/mL)
<25 0.10 250
25-40 0.11 300
41 - 80 0.13 350
>80 0.15 400

Data adapted from Lee et al.,
2013.[7]

Step-by-Step Isolation Procedure

A. Tissue Preparation and Cannulation:

o Under sterile conditions, place the resected human liver tissue in a sterile container. The
ideal tissue sample has an intact Glisson's capsule on most surfaces except for one cut

surface.[5]

« ldentify and cannulate the exposed blood vessels on the cut surface using appropriately
sized irrigation cannulae. Secure the cannulae to ensure a snug fit.[8] Generally, 4-8
cannulae are used for liver pieces ranging from under 20 g to over 80 g.[7]

o Connect the cannulae to the peristaltic pump tubing.
B. Perfusion and Digestion:

» Begin perfusion with 1 L of Solution 1 at a flow rate of 110-460 mL/min, depending on the
tissue size, to flush out the blood.[8] A successful perfusion is indicated by the liver tissue

turning a uniform lighter color.[8]
o Switch the perfusion to Solution 2 (containing EGTA) and perfuse for 10 minutes.[7][8]

e Change the perfusion fluid to Solution 3 (containing CaClz) and perfuse with 0.5 L to wash
out the EGTA.[7][8]
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e Switch to Solution 4 (containing Collagenase I) and perfuse in a recirculating manner for 9-
12 minutes, or until the liver becomes soft and the tissue begins to break apart under the
Glisson's capsule.[7][8]

C. Cell Isolation and Purification:

Transfer the digested liver tissue to a sterile petri dish containing ice-cold Solution 5.[10]

o Gently remove the Glisson's capsule and mechanically dissociate the cells by shaking the
tissue in the medium.[10]

 Filter the resulting cell suspension first through a 210 pm nylon mesh, followed by a 70 um
nylon mesh to remove undigested tissue clumps.[7]

o Transfer the cell suspension into 200 mL centrifuge tubes and centrifuge at 72 g for 5
minutes at 4°C.[7]

o Aspirate the supernatant and gently resuspend the cell pellet in 200 mL of cold Solution 5.[7]

o Repeat the washing step (centrifugation and resuspension) three times to purify the
hepatocyte population.[7] Non-parenchymal cells will remain in the supernatant during this
low-speed centrifugation.[5]

D. Yield and Viability Assessment:
 After the final wash, resuspend the hepatocyte pellet in a known volume of culture medium.

o Determine the cell yield and viability using the Trypan Blue exclusion assay with a
hemocytometer.[7] Viable cells will exclude the blue dye, while non-viable cells will be
stained blue.

o A successful isolation is typically defined by a viability of over 70%.[4][9]

Quantitative Data Summary

The yield and viability of isolated primary human hepatocytes can vary depending on the
source of the liver tissue and the isolation method used.
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Liver Tissue . Average Cell
.. Isolation ] Average
Source/Conditi Yield (x 108 ] Reference(s)
Method Viability (%)
on cellsig)
Normal/Non- Two-Step
_ _ 9.56 74% [4]
diseased Perfusion

Large Yield (not

Normal/Non- Two-Step -
) ) quantified per 77 +10% [7119]
diseased Perfusion
gram)
Benign Diseased
. Four-Step
(Liver ) 54+1.71 80.3+9.7% [12]
] Perfusion
Hemangioma)
Benign Diseased
) Four-Step
(Intrahepatic ) 3.49+£231 76.4 £ 10.7% [12]
] Perfusion
Duct Calculi)
_ Lower than
Steatotic (Fatty) Collagenase )
) ) normal (not 45% (median) [13]
Livers Perfusion -
quantified)
Small, Non- Two-Step
perfusable Digestion (Non- 1.17+0.2 80 £ 4% [14]
Tissue perfusion)

Quality Control and Troubleshooting
Quality Control:
» Morphology: Freshly isolated hepatocytes should be round. Once plated on collagen-coated

dishes, they should attach and exhibit a typical polygonal, epithelial-like morphology, often
being binucleated.[5][15]

o Purity: The purity of the hepatocyte preparation can be assessed by microscopy, as
hepatocytes are significantly larger than non-parenchymal cells.
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e Functionality: Functional assessment can be performed by measuring albumin and urea

synthesis in culture.[1]

Troubleshooting Common Issues:

Problem

Possible Cause(s)

Recommendation(s)

Low Cell Viability

- Improper thawing technique
(if using cryopreserved cells).-
Incorrect centrifugation speed.-
Over-digestion with
collagenase.- Long warm

ischemia time.

- Thaw cells for <2 min at
37°C.- Use recommended
centrifugation speed (e.g., 100
x g for 10 min for human
hepatocytes).[16]- Optimize
collagenase concentration and
digestion time.- Minimize time
between tissue resection and

perfusion.[5]

- Incomplete digestion.- Poor

- Ensure collagenase activity is
optimal; test different lots.[7]-

Check for leaks and ensure

Low Cell Yield perfusion of the tissue.- Loss even tissue color change
of cells during washing steps. during perfusion.- Handle cell
pellets gently during
resuspension.
- Add DNase | (approx. 10
) - Presence of DNA from lysed ) )
Cell Clumping I U/mL) to the digestion buffer to
cells.
prevent clumping.[17]
Diagrams
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Caption: Workflow for primary human hepatocyte isolation.
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Caption: Mechanism of two-step enzymatic liver digestion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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